
2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エトキシ-4-(3-(2-メチルフラン-3-イル)-1H-1,2,4-トリアゾール-5-イル)フェノールは、エトキシ基とトリアゾール環で置換されたフェノール基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-エトキシ-4-(3-(2-メチルフラン-3-イル)-1H-1,2,4-トリアゾール-5-イル)フェノールの合成は、通常、多段階の有機反応を伴います。一般的なアプローチの1つは、トリアゾール環の調製から始まり、次にフェノール誘導体に結合させます。次に、エーテル化反応によりエトキシ基が導入されます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業生産方法
工業的な設定では、この化合物の生産は、一貫した品質とスケーラビリティを確保するために、連続フロー反応器を使用する場合があります。クロマトグラフィーなどの自動化システムと高度な精製技術を使用すると、生産プロセスの効率をさらに向上させることができます。
化学反応の分析
反応の種類
2-エトキシ-4-(3-(2-メチルフラン-3-イル)-1H-1,2,4-トリアゾール-5-イル)フェノールは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: フェノール基は酸化されてキノンを形成することができます。
還元: トリアゾール環は特定の条件下で還元することができます。
置換: エトキシ基は、求核置換反応により他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、フェノール基の酸化によりキノンが得られる一方、置換反応によりさまざまな官能基が導入され、幅広い誘導体が得られます。
科学研究への応用
2-エトキシ-4-(3-(2-メチルフラン-3-イル)-1H-1,2,4-トリアゾール-5-イル)フェノールは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用の研究に使用され、特定の生物学的経路の潜在的な阻害剤として使用されます。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
2-エトキシ-4-(3-(2-メチルフラン-3-イル)-1H-1,2,4-トリアゾール-5-イル)フェノールの作用機序には、特定の分子標的との相互作用が含まれます。トリアゾール環は酵素や受容体に結合して活性を阻害することができます。フェノール基は水素結合に関与し、化合物の結合親和性を高めることができます。エトキシ基は、化合物の溶解性と生物学的利用能を調節することができます。
類似の化合物との比較
類似の化合物
- 2-エトキシ-4-(3-(2-メチルフラン-3-イル)-1H-1,2,4-トリアゾール-5-イル)ベンゼン
- 2-エトキシ-4-(3-(2-メチルフラン-3-イル)-1H-1,2,4-トリアゾール-5-イル)アニリン
独自性
2-エトキシ-4-(3-(2-メチルフラン-3-イル)-1H-1,2,4-トリアゾール-5-イル)フェノールは、フェノール基とトリアゾール基の両方の存在により、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)benzene
- 2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)aniline
Uniqueness
2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both the phenol and triazole groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H15N3O3 |
|---|---|
分子量 |
285.30 g/mol |
IUPAC名 |
2-ethoxy-4-[5-(2-methylfuran-3-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H15N3O3/c1-3-20-13-8-10(4-5-12(13)19)14-16-15(18-17-14)11-6-7-21-9(11)2/h4-8,19H,3H2,1-2H3,(H,16,17,18) |
InChIキー |
KJISHENZQCOWEK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3=C(OC=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


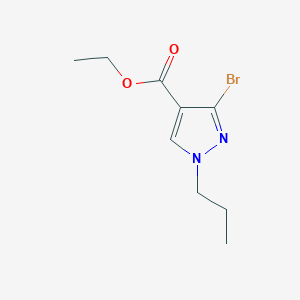
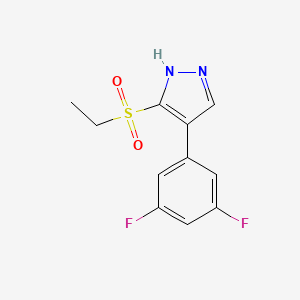
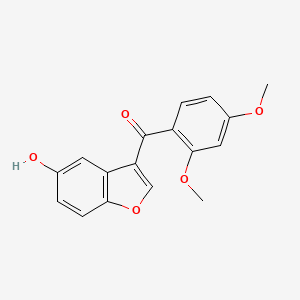
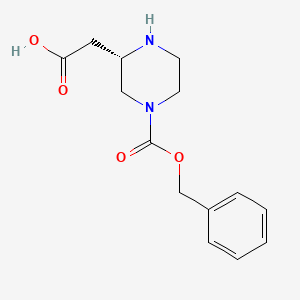
![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)

![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)
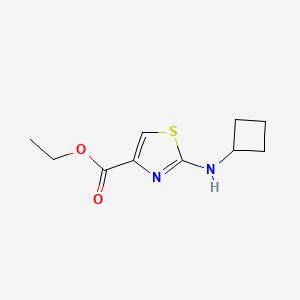
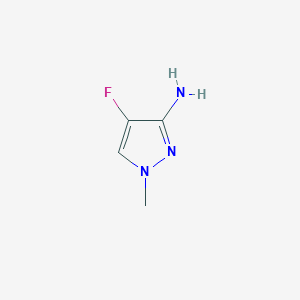
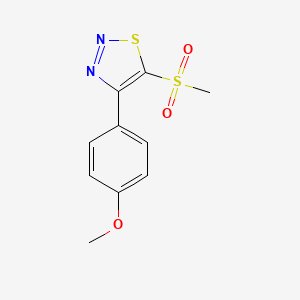
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)


![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
